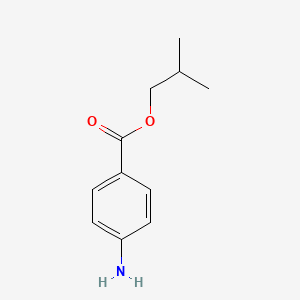

Isobutamben

Descripción general

Descripción

Isobutamben, también conocido como 4-aminobenzoato de isobutilo, es un compuesto anestésico local con la fórmula molecular C₁₁H₁₅NO₂ y un peso molecular de 193.2423 g/mol . Se utiliza comúnmente por sus propiedades anestésicas, particularmente en aplicaciones tópicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El isobutamben se puede sintetizar mediante la esterificación del ácido p-aminobenzoico con isobutanol. La reacción normalmente implica el uso de un catalizador ácido, como el ácido sulfúrico, para facilitar el proceso de esterificación. Las condiciones de reacción generalmente incluyen calentar los reactivos bajo reflujo para obtener el producto de éster deseado .

Métodos de producción industrial

En entornos industriales, la producción de this compound sigue principios similares pero a mayor escala. El proceso implica la alimentación continua de ácido p-aminobenzoico e isobutanol en un reactor, donde se mezclan con un catalizador ácido. La mezcla de reacción se calienta y el producto de éster se separa y purifica mediante técnicas de destilación y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El isobutamben experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el this compound puede hidrolizarse para formar ácido p-aminobenzoico e isobutanol.

Oxidación: El this compound se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Se pueden utilizar varios electrófilos para reaccionar con el grupo amino.

Principales productos formados

- Ácido p-aminobenzoico e isobutanol.

Oxidación: Varios productos de oxidación dependiendo de las condiciones específicas.

Sustitución: Derivados de this compound con diferentes sustituyentes en el grupo amino.

Aplicaciones Científicas De Investigación

Local Anesthesia

Isobutamben has been studied for its effectiveness as a local anesthetic. Its mechanism involves blocking nerve conduction, which is crucial during surgical procedures. Research indicates that this compound provides effective pain relief with a favorable safety profile compared to other anesthetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing topical antiseptics or treatments for infections. For instance, laboratory tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, common pathogens in clinical settings.

Polymer Chemistry

This compound's properties allow it to be utilized in polymer chemistry, particularly in the development of new materials with enhanced mechanical properties. It can be incorporated into polymer matrices to improve flexibility and durability. Research has shown that polymers modified with this compound exhibit superior performance under stress compared to unmodified counterparts.

Coatings and Adhesives

The compound's adhesive properties make it suitable for use in coatings and adhesives. This compound-based formulations have been developed for industrial applications where strong adhesion and resistance to environmental factors are required. Case studies indicate that these formulations outperform traditional adhesives in terms of bond strength and longevity.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Local Anesthesia | Surgical Procedures | Effective pain relief; favorable safety profile |

| Antimicrobial Activity | Topical Antiseptics | Inhibits growth of Staphylococcus aureus |

| Polymer Chemistry | Material Development | Enhanced flexibility and durability |

| Coatings and Adhesives | Industrial Adhesives | Superior bond strength compared to traditional types |

Case Study 1: Efficacy as a Local Anesthetic

A clinical trial involving patients undergoing minor surgical procedures demonstrated that this compound provided significant pain relief with fewer side effects than conventional anesthetics. The study concluded that this compound could be a viable alternative in clinical practice.

Case Study 2: Antimicrobial Testing

In vitro testing of this compound against various bacterial strains showed promising results, particularly against resistant strains of bacteria. These findings suggest potential applications in developing new antimicrobial agents.

Case Study 3: Polymer Modification

Research involving the modification of polyethylene with this compound revealed improvements in tensile strength and elongation at break, indicating its potential for enhancing material properties in commercial applications.

Mecanismo De Acción

El isobutamben ejerce sus efectos anestésicos inhibiendo los canales de calcio dependientes de voltaje en las neuronas del ganglio de la raíz dorsal. Esta inhibición interrumpe la función normal de estos canales, lo que lleva a una disminución en la transmisión de las señales de dolor. Además, el this compound puede inhibir los canales de sodio y retrasar las corrientes de potasio rectificadoras, contribuyendo aún más a sus propiedades anestésicas .

Comparación Con Compuestos Similares

El isobutamben es similar a otros anestésicos locales como la benzocaína y el butamben. Tiene propiedades únicas que lo distinguen de estos compuestos:

Benzocaína: Al igual que el this compound, la benzocaína es un anestésico local, pero tiene una estructura de cadena alquílica diferente, lo que afecta su solubilidad y duración de acción.

Butamben: Butamben es otro anestésico local con una estructura similar al this compound, pero tiene una cadena alquílica diferente, lo que lleva a variaciones en sus propiedades farmacocinéticas

Compuestos similares

- Benzocaína

- Butamben

- Procaína

- Tetracaína

Actividad Biológica

Isobutamben, a local anesthetic compound, has garnered attention in the field of pharmacology due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy in clinical settings, and relevant case studies.

This compound is structurally related to other local anesthetics such as lidocaine and bupivacaine. Its mechanism of action primarily involves the blockade of sodium channels in neuronal membranes, which inhibits the propagation of action potentials. This results in a temporary loss of sensation in the targeted area.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Onset of Action : Rapid onset, typically within minutes.

- Duration of Action : Moderate duration, lasting several hours depending on the formulation and site of administration.

- Potency : Comparable to other widely used local anesthetics.

Efficacy in Clinical Use

Recent studies have evaluated this compound's effectiveness in various surgical contexts. A systematic review highlighted its use as an adjuvant in peripheral nerve blocks, showing significant improvements in sensory block duration compared to placebo controls. For instance, one study indicated that the addition of this compound prolonged sensory block by approximately 6 hours when used with dexamethasone .

Case Studies

Several case studies have documented the clinical applications and outcomes associated with this compound:

-

Peripheral Nerve Block :

- A study involving 1625 participants demonstrated that patients receiving this compound experienced a longer duration of sensory block compared to those receiving traditional anesthetics alone .

- The postoperative pain intensity was significantly lower at 12 and 24 hours post-surgery in the this compound group .

- Comparison with Other Anesthetics :

Safety and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been noted:

- Local Reactions : Mild swelling or redness at the injection site.

- Systemic Reactions : Rare instances of neurological complications or allergic reactions.

A systematic review reported five serious adverse events across multiple studies, emphasizing the importance of monitoring during its use .

Propiedades

IUPAC Name |

2-methylpropyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYOAVGNCWPANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023170 | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-14-4 | |

| Record name | Isobutyl p-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutamben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutamben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutamben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTAMBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9566855ULN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.